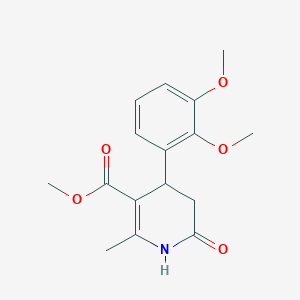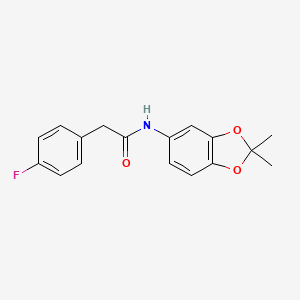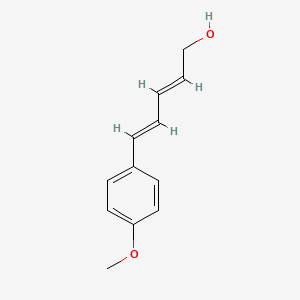![molecular formula C21H25ClN4O4S B4993228 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4993228.png)
1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. This compound is also known as CNS 7056 or TASP 0433864 and belongs to the class of piperazine derivatives.
Wirkmechanismus
The exact mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is not fully understood. However, it has been proposed that this compound acts as a 5-HT1A receptor agonist and a 5-HT7 receptor antagonist, which may contribute to its therapeutic effects (Nargund et al., 2007).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the prefrontal cortex and hippocampus, which may contribute to its antidepressant and anxiolytic effects (Nargund et al., 2007). Moreover, it has been found to reduce the levels of proinflammatory cytokines, such as TNF-α and IL-1β, in animal models of neuropathic pain, which may contribute to its anti-inflammatory effects (Suzuki et al., 2013).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in lab experiments is its high potency and selectivity for the 5-HT1A receptor (Nargund et al., 2007). However, one of the limitations is its poor solubility in water, which may require the use of organic solvents in experiments (Nargund et al., 2007).
Zukünftige Richtungen
There are several future directions for the research on 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. One direction is to investigate its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is to explore its mechanism of action in more detail, including its effects on other neurotransmitter systems and signaling pathways. Additionally, the development of more water-soluble derivatives of this compound may be a future direction to overcome its solubility limitations in lab experiments.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of novel therapeutic agents for the treatment of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine can be achieved through a multi-step process involving the reaction of piperazine with 4-nitrobenzaldehyde, followed by the reduction of the nitro group to an amino group and then the reaction of the resulting compound with 4-chlorobenzenesulfonyl chloride. This method has been described in detail in a research article by Nargund et al. (2007).
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models (Nargund et al., 2007). Moreover, it has been found to be effective in reducing pain and inflammation in animal models of neuropathic pain (Suzuki et al., 2013).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O4S/c22-17-4-7-19(8-5-17)31(29,30)25-14-12-23(13-15-25)18-6-9-20(26(27)28)21(16-18)24-10-2-1-3-11-24/h4-9,16H,1-3,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJBRADWJCAGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4993150.png)
![2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline](/img/structure/B4993151.png)

![4-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4993159.png)
![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4993166.png)

![ethyl 4-(4-chlorobenzyl)-1-{[(4-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4993174.png)

![3-fluoro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4993194.png)
![2-[(2-bromobenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4993202.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-iodobenzamide](/img/structure/B4993227.png)
![1-[4-(3,5-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4993240.png)
![N-(2-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4993242.png)